Resolvin E1

描述

Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) and a bioactive lipid . It is derived from omega-3 fatty acid eicosapentaenoic acid (EPA) . RvE1 has been identified in mouse inflammatory exudates and in human plasma when subjects are treated with both aspirin and supplemental EPA . It is an anti-inflammatory EPA metabolite that has been shown to promote inflammatory resolution in numerous disease models, including experimental colitis, asthma, atherosclerosis, type 2 diabetes, and HSV-1-induced stromal keratitis .

Synthesis Analysis

RvE1 is endogenously biosynthesized from EPA in the presence of Aspirin during the spontaneous resolution phase of acute inflammation, where specific cell-cell interactions occur . It is produced from eicosapentaenoic acid (EPA) via an 18-HEPE epoxide intermediate, which is formed by aspirin-acetylated COX-2-mediated oxidation of EPA and 5-lipoxygenase (5-LO), by leukotriene A4 (LTA4) hydrolase in human polymorphonuclear (PMN) neutrophils .

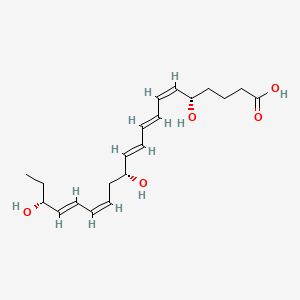

Molecular Structure Analysis

The complete structure of RvE1 is 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid . Its molecular formula is C20H30O5 and it has a molecular weight of 350.45 .

Chemical Reactions Analysis

RvE1 has been shown to inhibit platelet reactivity due to the reduction of collagen-induced platelet aggregation in platelet-rich plasma and isolated platelets . It also significantly reduced P-selectin exposure on collagen-stimulated platelets .

Physical And Chemical Properties Analysis

RvE1 is a liquid at room temperature . It has a molecular weight of 350.45 and its chemical formula is C20H30O5 .

科学研究应用

牙髓组织再生

RvE1 已被证明在牙髓中具有再生和抗炎能力。 它在对活牙髓进行直接盖髓时能有效促进牙髓再生,这对可逆性牙髓炎等疾病有益 .

炎症中线粒体功能的恢复

RvE1 及其前体 18R-HEPE 已被发现可以恢复炎症性疾病(如败血症)期间的线粒体功能。 与其他脂肪酸相比,它们表现出抗炎和抗凋亡特性 .

炎症消退程序的激活

RvE1 与保护素 D1 (PD1) 一样,可以激活炎症消退程序。 它们通过调节白细胞浸润并增加巨噬细胞对凋亡细胞的吞噬作用来促进急性炎症期间的吞噬细胞清除 .

对人血小板的抗聚集作用

RvE1 可能通过减少胶原蛋白诱导的血小板聚集来抑制血小板反应性。 它还能显着减少刺激血小板上的 P-选择素表达,表明它在预防血栓形成方面的潜力 .

对血管和免疫系统的影响

作为 EPA 衍生的脂质介质,RvE1 在炎症消退过程中产生,并具有抗炎和促消退作用,特别是在人血管系统中,通过白细胞-内皮细胞相互作用发挥作用 .

对骨髓干细胞动员的影响

RvE1 与抑制血栓烷类似物 U46619 诱导的大鼠胸主动脉和人肺动脉收缩有关,表明它在调节与血管功能相关的干细胞动员方面发挥作用 .

作用机制

Target of Action

Resolvin E1 (RvE1) is an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid (EPA) that targets various cells, including neutrophils, dendritic cells, macrophages, and platelets . It also interacts with the ChemR23 receptor, which is expressed on M1/M2 macrophages, conventional cDC1/cDC2, NK, and lymphoid subsets .

Mode of Action

RvE1 has unique counterregulatory actions that inhibit polymorphonuclear leukocyte (PMN) transendothelial migration . It also acts as an effective inhibitor of leukocyte infiltration, dendritic cell migration, and IL-12 production .

Biochemical Pathways

RvE1 plays a crucial role in the resolution of inflammation by promoting anti-inflammatory responses, including increased neutrophil spherocytosis and macrophage production of IL-10 . It also promotes wound repair by increasing cellular proliferation and migration through activation of signaling pathways including CREB, mTOR, and Src-FAK . Additionally, RvE1-triggered activation of the small GTPase Rac1 leads to increased intracellular reactive oxygen species (ROS) production, cell–matrix adhesion, and cellular protrusions at the leading edge of migrating cells .

Pharmacokinetics

It is known that rve1 is locally produced in response to intestinal mucosal injury . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of RvE1.

Result of Action

RvE1 has been shown to have a potent protective effect against leukocyte-mediated tissue damage and excessive proinflammatory gene expression in the pathogenesis of inflammatory diseases . It also promotes wound repair by increasing cellular proliferation and migration . In addition, RvE1 can restore inflammation-induced mitochondrial dysfunction, characterized by a decrease in mitochondrial respiration and membrane potential, as well as an imbalance of mitochondrial fission and fusion .

Action Environment

The action of RvE1 is influenced by the inflammatory environment. For instance, RvE1 is produced in response to intestinal mucosal injury . Furthermore, RvE1’s anti-inflammatory and pro-resolving actions are particularly effective in the context of acute inflammation . .

属性

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPOCGPBAIARAV-OTBJXLELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348065 | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

552830-51-0 | |

| Record name | Resolvin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552830510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resolvin E1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resolvin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESOLVIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GND3JH08JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

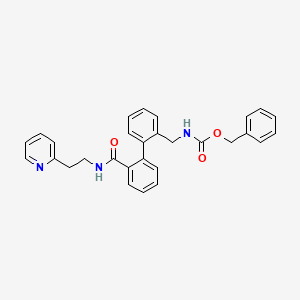

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

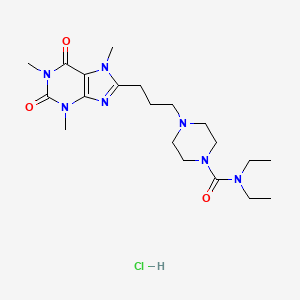

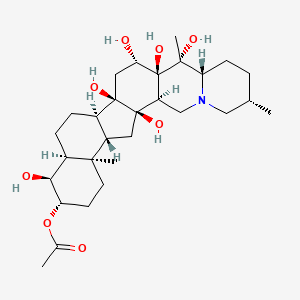

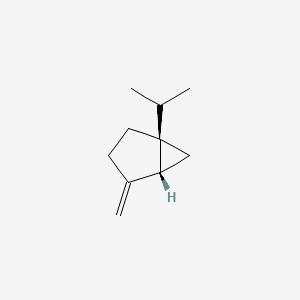

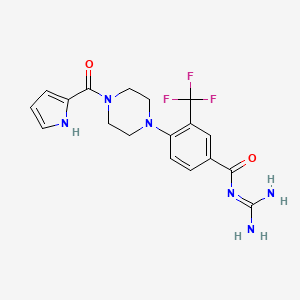

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)